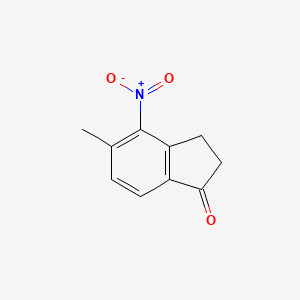

1,7-Dimethylindolin-2-one

説明

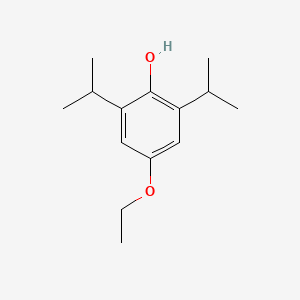

1,7-Dimethylindolin-2-one is a research chemical with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It is used for a variety of research applications .

Molecular Structure Analysis

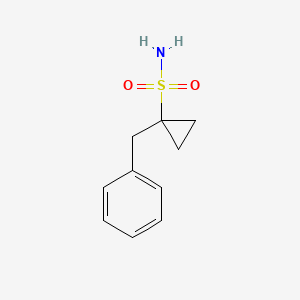

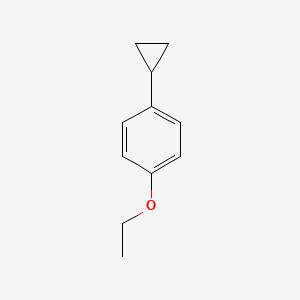

The molecular structure of 1,7-Dimethylindolin-2-one consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure can be represented by the SMILES notation: CC1=C2C(=CC=C1)CC(=O)N2C .Physical And Chemical Properties Analysis

1,7-Dimethylindolin-2-one is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.02, indicating its lipophilicity . Its water solubility is 1.47 mg/ml .科学的研究の応用

Rotational Process Analysis

- Rotational Barrier Determination : The rotational process of the 2-aryl ring in 1-acyl-2-aryl-3,3-dimethylindolines, related to 1,7-Dimethylindolin-2-one, was determined using density functional theory. The calculated barrier height provided valuable insights into whether conformers were isolable at room temperature (Eto, Yamaguchi, Watanabe, & Harano, 2014).

Synthesis and Structural Studies

- Synthesis of Functionalized Indolines : Zinc chloride catalyzed amino-Claisen rearrangement of 1-N-allylindolines to 7-allylindolines was achieved. This process is influenced by stereoelectronic effects, offering insights into the synthesis of biologically active molecular libraries (Jain, 2019).

- Crystal Structure Analysis : The crystal structure of a compound related to 1,7-Dimethylindolin-2-one was analyzed, providing insights into its molecular stability and potential applications in material science (Jin, Dan, & Zhang, 2010).

Kinetic Studies

- Kinetic Isotope Effect Models : Research on the base-catalyzed enolisation of 1,3-dimethylindolin-2-ones, closely related to 1,7-Dimethylindolin-2-one, revealed insights into the influence of primary kinetic hydrogen isotope effects on molecular interactions (Rzepa, 2016).

Nanomedicine Applications

- Carbon Dots for Cancer Therapy : A study on carbon dots derived from a hydrophobic cyanine dye closely related to 1,7-Dimethylindolin-2-one showed potential applications in near-infrared fluorescence imaging and photothermal cancer therapy (Zheng, Li, Liu, Wang, Xie, & Jing, 2016).

Antifungal and Chemical Studies

- Synthesis and Antifungal Evaluation : The synthesis and evaluation of compounds closely related to 1,7-Dimethylindolin-2-one revealed their potential antifungal properties and applications in drug discovery (Chaudhary, Jaiswal, Rastogi, Srivastava, & Kant, 2022).

Fluorescent Probes and Polymer Research

- Fluorescent Probe Applications : Research on fluorescent hypochlorite probes built on a scaffold related to 1,7-Dimethylindolin-2-one indicated potential applications in environmental sensing and bioimaging (Algi, 2016).

Safety and Hazards

1,7-Dimethylindolin-2-one is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

1,7-dimethyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-4-3-5-8-6-9(12)11(2)10(7)8/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOPTKIFPPFPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565386 | |

| Record name | 1,7-Dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67358-21-8 | |

| Record name | 1,7-Dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-4-(2-aminophenyl)-4-oxobutanoyl]oxy sulfate](/img/structure/B3055782.png)